
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid is a specialized organic compound known for its unique structure and reactivity. This compound features a cyclopropane ring substituted with a chloroethynyl group and a carboxylic acid group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a chloroethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an anhydrous solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The triple bond in the chloroethynyl group can undergo addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while addition reactions can result in the formation of various adducts.
Applications De Recherche Scientifique
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid involves its interaction with molecular targets through its reactive chloroethynyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring adds strain to the molecule, making it more reactive under certain conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethynylphosphine Oxide: Similar in structure but contains a phosphine oxide group.
2-Chloroethynylphosphonate: Contains a phosphonate group instead of a carboxylic acid group.
Uniqueness
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid is unique due to its combination of a cyclopropane ring, a chloroethynyl group, and a carboxylic acid group
Propriétés
Formule moléculaire |
C8H9ClO2 |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h5-6H,1-2H3,(H,10,11) |
Clé InChI |
BWLHXMCCPUJBSW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1C(=O)O)C#CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


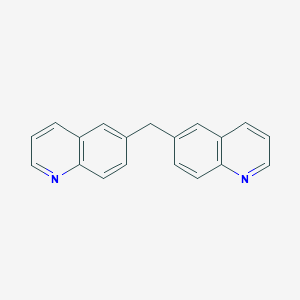

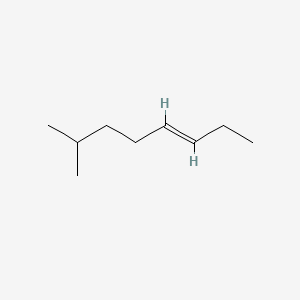

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)




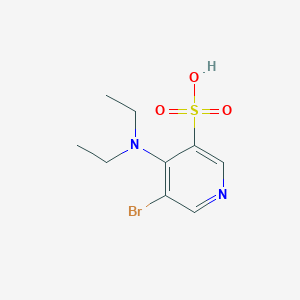
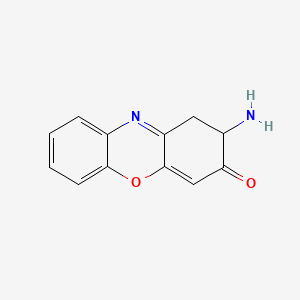
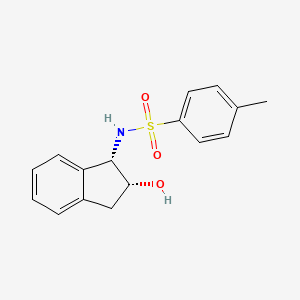
![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![(R)-N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B11826579.png)
